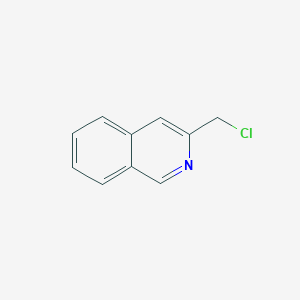

3-(Chloromethyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMIUVLOQIOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80512116 | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147937-36-8 | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147937-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80512116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)isoquinoline from Isoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-(chloromethyl)isoquinoline, a valuable building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of a reactive chloromethyl group at the 3-position opens avenues for further molecular elaboration and the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic strategies, experimental protocols, and the underlying chemical principles.

Introduction: The Significance of 3-Substituted Isoquinolines in Medicinal Chemistry

The isoquinoline nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the isoquinoline core is a key strategy in drug discovery to modulate the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Specifically, substitution at the 3-position of the isoquinoline ring has been shown to be crucial for various biological activities.[3] The introduction of a chloromethyl group at this position provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups and the construction of diverse molecular libraries for biological screening. This makes this compound a highly sought-after intermediate in the synthesis of complex molecules with potential therapeutic applications.[4][5]

This guide will focus on a robust and practical multi-step synthetic sequence starting from readily available precursors to yield this compound. The primary strategy involves the introduction of a one-carbon functional group at the 3-position, followed by its conversion to the desired chloromethyl moiety.

Strategic Overview of the Synthesis

The direct chloromethylation of isoquinoline at the 3-position is synthetically challenging due to the electronic properties of the heterocyclic ring system, which favor electrophilic substitution at other positions and can be prone to side reactions.[6] Therefore, a more controlled and higher-yielding approach involves a multi-step synthesis. The most logical and experimentally validated pathway proceeds through the following key transformations:

-

Introduction of a C1-Fragment at the 3-Position: This can be achieved by starting with a pre-functionalized isoquinoline, such as 3-methylisoquinoline, or by synthesizing isoquinoline-3-carboxylic acid.

-

Conversion to a Hydroxymethyl Group: The C1-fragment is then converted to a primary alcohol, 3-(hydroxymethyl)isoquinoline (also known as isoquinoline-3-methanol).

-

Chlorination of the Hydroxymethyl Group: The final step involves the conversion of the alcohol to the target chloride, this compound.

The following diagram illustrates the overall synthetic workflow:

Detailed Synthetic Protocols

This section provides detailed experimental procedures for each step of the synthesis. The protocols are designed to be self-validating, with clear instructions and expected outcomes.

Route 1: Synthesis from 3-Methylisoquinoline

This route commences with the oxidation of 3-methylisoquinoline, which can be sourced commercially or synthesized via established methods.

The oxidation of a methyl group at the 3-position of the isoquinoline ring is more challenging than at the 1-position.[7] Selenium dioxide (SeO₂) is an effective reagent for this transformation, typically yielding a mixture of the corresponding aldehyde and carboxylic acid.[7]

Reaction Mechanism: The oxidation with selenium dioxide is believed to proceed through an ene reaction followed by a[8][9]-sigmatropic rearrangement.

Experimental Protocol:

| Parameter | Value |

| Reactants | 3-Methylisoquinoline, Selenium dioxide |

| Solvent | Dioxane or other high-boiling solvent |

| Temperature | 180 °C |

| Reaction Time | 12-24 hours |

| Work-up | Filtration to remove selenium, followed by extraction and chromatographic separation |

| Expected Yield | ~23% for isoquinoline-3-carbaldehyde[7] |

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-methylisoquinoline (1 equivalent) in dioxane.

-

Add selenium dioxide (1.1 equivalents) portion-wise to the solution.

-

Heat the reaction mixture to 180 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the precipitated black selenium.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to separate isoquinoline-3-carbaldehyde from isoquinoline-3-carboxylic acid and any unreacted starting material.

The aldehyde can be selectively reduced to the corresponding primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.[10]

Experimental Protocol:

| Parameter | Value |

| Reactant | Isoquinoline-3-carbaldehyde |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Quenching with water, followed by extraction |

| Expected Yield | High (>90%) |

Detailed Procedure:

-

Dissolve isoquinoline-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(hydroxymethyl)isoquinoline.

The carboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), for its conversion to the primary alcohol.[2][11]

Experimental Protocol:

| Parameter | Value |

| Reactant | Isoquinoline-3-carboxylic acid |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

| Reaction Time | 4-12 hours |

| Work-up | Careful quenching with water and aqueous base (Fieser work-up) |

| Expected Yield | High (>85%) |

Detailed Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend lithium aluminum hydride (2-3 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of isoquinoline-3-carboxylic acid (1 equivalent) in anhydrous THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.

-

Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(hydroxymethyl)isoquinoline.

Route 2: Synthesis from Isoquinoline-3-carboxylic Acid Precursors

An alternative starting point is the synthesis of isoquinoline-3-carboxylic acid itself, which can be achieved through various classical methods, such as the ring-closure of N-acylphenylalanine derivatives.[12] Once obtained, the reduction to 3-(hydroxymethyl)isoquinoline is carried out as described in Step 2b.

Final Step: Chlorination of 3-(Hydroxymethyl)isoquinoline

The conversion of the primary alcohol to the corresponding chloride is efficiently achieved using thionyl chloride (SOCl₂).[13][14]

Reaction Mechanism: The reaction proceeds via the formation of an intermediate chlorosulfite ester, which then undergoes an intramolecular nucleophilic substitution (Sₙi mechanism) or an intermolecular Sₙ2 attack by chloride to yield the final product.

Experimental Protocol:

| Parameter | Value |

| Reactant | 3-(Hydroxymethyl)isoquinoline |

| Chlorinating Agent | Thionyl chloride (SOCl₂) |

| Solvent | Dichloromethane (DCM) or neat |

| Temperature | 0 °C to reflux |

| Reaction Time | 1-3 hours |

| Work-up | Removal of excess SOCl₂, followed by neutralization and extraction |

| Expected Yield | High (>90%) |

Detailed Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-(hydroxymethyl)isoquinoline (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (1.2-1.5 equivalents) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours.

-

Cool the reaction mixture and carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Conclusion

This guide has detailed a reliable and versatile synthetic route to this compound from isoquinoline precursors. By following the outlined protocols, researchers can efficiently access this valuable intermediate for the development of novel compounds with potential therapeutic applications. The choice of starting material, either 3-methylisoquinoline or an isoquinoline-3-carboxylic acid derivative, offers flexibility in the synthetic design. The subsequent reduction and chlorination steps are robust and high-yielding transformations. The strategic importance of this compound as a scaffold in medicinal chemistry underscores the utility of the synthetic methodologies presented herein.

References

-

An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines. Organic & Biomolecular Chemistry, 2015. Available at: [Link]

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 2018. Available at: [Link]

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 2024.

-

Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 2014. Available at: [Link]

- C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts, 2021.

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar, 2024. Available at: [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 2023. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 2023. Available at: [Link]

-

Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 1934. Available at: [Link]

-

Phosphite mediated molecular editing via switch to meta-C–H alkylation of isoquinolines: emergence of a distinct photochemical[9][15] N to C rearrangement. Chemical Science, 2022. Available at: [Link]

-

Synthesis of isoquinolines. Organic Chemistry Portal. Available at: [Link]

- Product Class 5: Isoquinolines. Science of Synthesis, 2005.

-

ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo, 2021. Available at: [Link]

-

Working with Hazardous Chemicals. Organic Syntheses, 2013. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry, 2023. Available at: [Link]

-

Sodium Borohydride (NaBH4) Reduction – Organic Synthesis. Organic Synthesis. Available at: [Link]

-

Isoquinoline synthesis. Química Orgánica. Available at: [Link]

-

The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas both can reduce aldehyde and ketone. Why? Quora. Available at: [Link]

-

Carboxylic Acids to Alcohols, Part 4: LiAlH4. YouTube, 2019. Available at: [Link]

-

NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. SciSpace, 2014. Available at: [Link]

-

Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Request PDF. Available at: [Link]

-

Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube, 2021. Available at: [Link]

-

Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. Available at: [Link]

-

Reactions of Sodium Borohydride in Acidic Media; III. Reduction and Alkylation of Quinoline and Isoquinoline with Carboxylic Acids. Sci-Hub. Available at: [Link]

- Synthetic method of isoquinoline drug intermediate. Google Patents, 2022.

-

Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. PubMed, 2018. Available at: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 2021. Available at: [Link]

-

Alcohol to Chloride - Common Conditions. Organic Chemistry. Available at: [Link]

-

thionyl chloride and alcohols. Sciencemadness.org. Available at: [Link]

-

Preparation and Properties of Isoquinoline. SlideShare. Available at: [Link]

-

Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube, 2020. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. mdpi.com [mdpi.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isoquinoline synthesis [quimicaorganica.org]

- 14. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 15. An efficient synthesis of isoquinolines via rhodium-catalyzed direct C–H functionalization of arylhydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: Strategic Importance of 3-(Chloromethyl)isoquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)isoquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, a structural motif found in numerous natural alkaloids like papaverine and berberine, it serves as a versatile building block for the synthesis of more complex molecules.[1][2] Its strategic value lies in the reactive chloromethyl group attached to the C3 position of the isoquinoline core. This benzylic halide functionality provides a prime site for nucleophilic substitution, enabling chemists to introduce a wide array of functional groups and construct diverse molecular architectures. This guide offers a comprehensive overview of its core physicochemical properties, analytical characterization protocols, and essential handling considerations, providing a foundational resource for its effective application in research and development.

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in chemical reactions, its solubility in various solvent systems, and its required storage conditions. These parameters are essential for designing synthetic routes and developing robust analytical methods. The data presented below are compiled from predictive models and publicly available chemical databases.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 147937-36-8 | [3][4][5] |

| Molecular Formula | C₁₀H₈ClN | [3][4][6] |

| Molecular Weight | 177.63 g/mol | [3][4] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 310.8 ± 17.0 °C (Predicted) | [4][6] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 4.07 ± 0.30 (Predicted) | [4] |

| Monoisotopic Mass | 177.0345270 Da | [3] |

Solubility and Storage Profile

Based on the properties of the parent isoquinoline scaffold, this compound is expected to have low solubility in water but good solubility in common organic solvents such as ethanol, acetone, and diethyl ether.[1][7] Due to the reactive nature of the chloromethyl group, the compound requires specific storage conditions to prevent degradation.

-

Recommended Storage: Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4] This minimizes hydrolysis of the chloromethyl group and other potential side reactions.

Chemical Structure and Reactivity

The chemical behavior of this compound is dominated by the interplay between the aromatic isoquinoline ring and the reactive chloromethyl substituent.

Caption: 2D structure of this compound.

The key to its utility is the C-Cl bond. As a benzylic chloride, the chlorine atom is a good leaving group, and the carbon atom is susceptible to attack by a wide range of nucleophiles. This facilitates S_N2-type reactions, allowing for the straightforward introduction of amines, alcohols, thiols, cyanides, and other moieties.

Caption: Standard analytical workflow for compound validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

Aromatic Protons: A complex multiplet pattern between 7.5 and 9.2 ppm, characteristic of the disubstituted isoquinoline ring system.

-

Chloromethyl Protons (-CH₂Cl): A sharp singlet expected around 4.8-5.0 ppm. The exact chemical shift is sensitive to solvent and concentration.

-

Note: Anomalous line broadening has been observed in the NMR spectra of some isoquinoline derivatives, potentially due to slow equilibria or trace impurities in the solvent. [8]Careful selection of high-purity NMR solvents is advised.

-

-

Mass Spectrometry (MS)

MS provides crucial information about molecular weight and elemental composition.

-

Mass Spectrometry Protocol (LC-MS/ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like acetonitrile or methanol.

-

Analysis: Infuse the sample into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Quadrupole).

-

Expected Results:

-

Molecular Ion: In positive ion mode, expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 178.04.

-

Isotopic Pattern: A characteristic isotopic pattern for a single chlorine atom (¹⁵Cl and ³⁷Cl) should be observed, with a ratio of approximately 3:1 for the M and M+2 peaks.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

-

FTIR Spectroscopy Protocol (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

C-H Aromatic Stretch: ~3050-3100 cm⁻¹

-

C=C and C=N Aromatic Ring Stretch: ~1500-1650 cm⁻¹ [9] * C-H Out-of-Plane Bending: ~750-900 cm⁻¹

-

C-Cl Stretch: A moderate to strong band typically in the 600-800 cm⁻¹ region.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the compound and identifying any related impurities.

-

Reverse-Phase HPLC Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Gradient Example: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the isoquinoline chromophore absorbs strongly (e.g., 254 nm or 280 nm).

-

Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

-

Safety and Handling

This compound is an irritant and requires careful handling using appropriate personal protective equipment (PPE).

GHS Hazard Identification: [3]* H315: Causes skin irritation. [3][10]* H319: Causes serious eye irritation. [3][10]* H335: May cause respiratory irritation. [3][10] Recommended Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [11][12]Ensure safety showers and eyewash stations are readily accessible. [11]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety goggles with side-shields or a face shield. [11] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [10][11] * Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator. [11][12]* Handling: Avoid breathing dust, fumes, or vapors. [4][11]Wash hands thoroughly after handling. [10]Do not eat, drink, or smoke in the work area. [10]* First Aid:

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [4] * In Case of Skin Contact: Take off immediately all contaminated clothing and wash skin with plenty of soap and water. [12] * If Inhaled: Remove person to fresh air and keep comfortable for breathing. [10]

-

References

-

This compound | C10H8ClN | CID 12874870 - PubChem. [Link]

-

Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds - Indian Academy of Sciences. [Link]

-

3-氯甲基异喹啉 - CAS号查询 - 化源网. [Link]

-

isoquinoline, 1-(chloromethyl)-3,4-dihydro-3,3-dimethyl- - SpectraBase. [Link]

-

3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem. [Link]

-

Safety data sheet - CPAChem. [Link]

-

Isoquinoline alkaloids of Isopyrum thalictroides L. - Chemical Papers. [Link]

-

Isoquinoline - NIST WebBook. [Link]

-

3-(Chloromethyl)quinoline | C10H8ClN | CID 10866893 - PubChem. [Link]

-

Isoquinoline synthesis - Organic Chemistry Portal. [Link]

-

Isoquinoline | C9H7N | CID 8405 - PubChem. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - MDPI. [Link]

-

This compound - AbacipharmTech. [Link]

-

Isoquinoline - Wikipedia. [Link]

-

Isoquinoline (CAS 119-65-3) - Chemical & Physical Properties by Cheméo. [Link]

-

This compound hydrochloride, min 97%, 25 mg - CP Lab Safety. [Link]

-

Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines... - PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [Link]

-

isoquinoline, 119-65-3 - The Good Scents Company. [Link]

-

Isoquinoline synthesis - Química Orgánica. [Link]

-

¹H NMR spectrum of 3f - ResearchGate. [Link]

-

Isoquinoline - NIST WebBook. [Link]

Sources

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 3. This compound | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 147937-36-8 [amp.chemicalbook.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 3-氯甲基异喹啉_密度_沸点_分子量_CAS号【147937-36-8】_化源网 [chemsrc.com]

- 7. isoquinoline, 119-65-3 [thegoodscentscompany.com]

- 8. ias.ac.in [ias.ac.in]

- 9. chempap.org [chempap.org]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(Chloromethyl)isoquinoline: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)isoquinoline is a halogenated heterocyclic compound that serves as a valuable and versatile building block in synthetic organic chemistry. Its structure, featuring a reactive chloromethyl group appended to the isoquinoline scaffold, makes it a key intermediate for the synthesis of a wide array of more complex molecules. The isoquinoline nucleus itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities, including anticancer, antimicrobial, and antihypertensive agents.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the field of drug discovery.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective use in a research setting. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 147937-36-8[4] |

| Molecular Formula | C₁₀H₈ClN[4] |

| Molecular Weight | 177.63 g/mol [4] |

| IUPAC Name | This compound[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as commonly documented as that of the parent isoquinoline. However, a logical and effective synthetic strategy can be extrapolated from established methods for analogous compounds. A highly plausible route involves the conversion of a precursor, 3-isoquinolinemethanol, into the desired chlorinated product. This transformation is a classic example of a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.

A common and efficient method for this type of chlorination is the use of thionyl chloride (SOCl₂). The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic substitution (Sₙi) mechanism or, in the presence of a base like pyridine, an Sₙ2 mechanism to yield the final alkyl chloride.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from standard procedures for the chlorination of benzylic alcohols.

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 3-isoquinolinemethanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Monitoring: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding it to ice-cold water. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is dominated by the lability of the carbon-chlorine bond in the chloromethyl group. This group acts as an excellent electrophile, making the compound a prime substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the isoquinolin-3-ylmethyl moiety into a wide range of molecules.

Nucleophilic Substitution Reactions

The primary utility of this compound is in its reaction with various nucleophiles. The benzylic-like position of the chloromethyl group enhances its reactivity towards Sₙ2 displacement.

Diagram: Reactivity of this compound

Caption: Common nucleophilic substitution reactions of this compound.

Role in Drug Discovery

The isoquinoline scaffold is a cornerstone in the development of pharmaceuticals.[2][5] Drugs such as the vasodilator papaverine and the antihypertensive agent debrisoquine feature this heterocyclic system.[5] this compound serves as a critical starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications. By reacting it with various amines, alcohols, and other nucleophiles, medicinal chemists can rapidly generate libraries of compounds for biological screening.

For instance, the N-alkylation of a primary or secondary amine with this compound is a direct method to synthesize compounds that could be evaluated as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, or antimicrobial agents.

Experimental Protocol: N-Alkylation of a Primary Amine

-

Preparation: To a solution of a primary amine (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA) (1.5-2 equivalents).

-

Reaction: Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Monitoring and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC). Filter off the base and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography or recrystallization to obtain the desired N-alkylated product.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring, typically in the range of 7.5-9.3 ppm. A key diagnostic signal will be a singlet for the methylene protons (CH₂) of the chloromethyl group, likely appearing in the range of 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons of the isoquinoline core and a distinct signal for the methylene carbon of the chloromethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.[6][7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the isoquinoline system, and the C-Cl stretching of the chloromethyl group.[9]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly valuable synthetic intermediate that provides a gateway to a vast array of substituted isoquinoline derivatives. Its straightforward synthesis and predictable reactivity make it an essential tool for organic and medicinal chemists. The ability to readily introduce the isoquinolin-3-ylmethyl scaffold into various molecules underscores its importance in the ongoing search for new therapeutic agents and other functional materials. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for leveraging its full potential in research and development.

References

-

Supporting Information. (n.d.). Knowledge at UChicago. Retrieved from [Link]

-

Product Class 5: Isoquinolines. (n.d.). Thieme Chemistry. Retrieved from [Link]

- US Patent US4126615A. (n.d.). Process for the manufacture of pure isoquinoline derivatives. Google Patents.

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2022). Molecules, 27(15), 4984. [Link]

-

Nucleophilic substitution in quinoline and isoquinoline. (n.d.). Química Orgánica. Retrieved from [Link]

- Dostal, J., & Potacek, M. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers, 42(6), 841-843.

- Narayanaswami, S., Rajeswari, S., Pai, B. R., Nagarajan, K., Richter, W. J., & Shenoy, S. J. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

SYNTHESIS OF 3-METHYL ISOQUINOLINES. (n.d.). Science Madness. Retrieved from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

-

Isoquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved from [Link]

-

Kumar, A., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1222, 128911. [Link]

-

Reactions of Isoquinoline. (2020, November 1). YouTube. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Beck, A. (n.d.).

-

Isoquinoline synthesis. (2010, May 6). Química Orgánica. Retrieved from [Link]

-

Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2018). Chemistry Proceedings, 3(1), 97. [Link]

-

Isoquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Isoquinoline. (n.d.). NIST WebBook. Retrieved from [Link]

-

A new mechanism for internal nucleophilic substitution reactions. (2021). Organic & Biomolecular Chemistry, 19(34), 7436-7445. [Link]

-

Reactivity of Isoquinoline. (2020, October 28). YouTube. Retrieved from [Link]

-

Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-3032. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. (2019). Journal of the Brazilian Chemical Society, 30(12). [Link]

-

Infrared Spectroscopy and Mass Spectrometry. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. This compound | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 6. Isoquinoline [webbook.nist.gov]

- 7. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]

Introduction: The Structural Significance of 3-(Chloromethyl)isoquinoline

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Chloromethyl)isoquinoline

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its structure, comprising a bicyclic isoquinoline core with a reactive chloromethyl group at the C3 position, makes it a valuable precursor for synthesizing a diverse range of more complex molecules. The isoquinoline scaffold itself is a prominent feature in many biologically active natural products and synthetic pharmaceuticals.[1][2] The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of targeted molecular architectures.

Given its role as a critical intermediate, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary comprehensive characterization. This guide offers an in-depth analysis of the spectroscopic data for this compound, grounded in first principles and field-proven methodologies, to serve as a reliable reference for researchers in drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by signals in the aromatic region, corresponding to the isoquinoline ring protons, and a key singlet in the aliphatic region for the chloromethyl protons.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer to ensure adequate signal dispersion, which is critical for resolving the complex splitting patterns in the aromatic region.[4]

-

Acquisition Parameters:

-

Pulse Angle: 90°

-

Spectral Width: -1 to 10 ppm

-

Relaxation Delay: 2 seconds

-

Scans: 16-32 scans to achieve a high signal-to-noise ratio.

-

The chemical shifts are influenced by the anisotropic magnetic field of the aromatic system and the electron-withdrawing effects of the nitrogen atom and the chlorine atom.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale for Chemical Shift and Multiplicity |

| ~9.25 | s | H-1 | The H-1 proton is adjacent to the electronegative nitrogen atom and is significantly deshielded, causing it to appear far downfield. It is a singlet as it has no adjacent protons. |

| ~8.10 - 8.00 | m | H-4, H-5, H-8 | These protons are part of the fused aromatic system. Their specific shifts are determined by their position relative to the nitrogen and the chloromethyl substituent. They often appear as a complex multiplet. |

| ~7.80 - 7.60 | m | H-6, H-7 | These protons on the benzene portion of the ring are typically found in this region, exhibiting complex coupling with each other and adjacent protons. |

| ~4.80 | s | -CH₂Cl | This singlet corresponds to the two protons of the chloromethyl group. The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent electronegative chlorine atom and the aromatic isoquinoline ring. It appears as a singlet because there are no protons on the adjacent C-3 carbon. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number of carbon atoms and identifying their functional type.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled for simplified spectra (each carbon as a singlet).

-

Spectral Width: 0 to 160 ppm.

-

Relaxation Delay: 2-5 seconds.

-

The chemical shifts of the carbon atoms in the isoquinoline ring are dictated by their hybridization (sp²) and their proximity to the heteroatom. The chloromethyl carbon is a key diagnostic signal.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152.0 | C-1 | Carbon adjacent to nitrogen is significantly deshielded. |

| ~145.0 | C-3 | Carbon attached to the nitrogen and the chloromethyl group. |

| ~136.5 | C-4a | Quaternary carbon at the ring fusion. |

| ~130.5 | C-8a | Quaternary carbon at the ring fusion. |

| ~130.0 | C-5 | Aromatic CH carbon. |

| ~128.0 | C-8 | Aromatic CH carbon. |

| ~127.5 | C-7 | Aromatic CH carbon. |

| ~127.0 | C-6 | Aromatic CH carbon. |

| ~121.0 | C-4 | Aromatic CH carbon. |

| ~45.0 | -CH₂Cl | The sp³ hybridized carbon of the chloromethyl group. Its chemical shift is influenced by the attached electronegative chlorine atom. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.[5] The spectrum provides a unique "fingerprint" for the molecule.[6]

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

The IR spectrum of this compound is dominated by absorptions from the aromatic ring and the C-Cl bond.

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode Rationale |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | This absorption is characteristic of C-H bonds where the carbon is sp² hybridized, as found in the isoquinoline ring.[6] |

| 1620-1580 | Medium-Strong | C=N & C=C Ring Stretch | These bands arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic heterocyclic system. |

| 1500-1400 | Medium-Strong | C=C Ring Stretch | Further characteristic stretching vibrations from the fused aromatic rings. |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend | The pattern of these strong bands in the "fingerprint region" can sometimes provide information about the substitution pattern on the aromatic ring.[6] |

| 750-700 | Strong | C-Cl Stretch | The stretching vibration of the carbon-chlorine bond typically appears in this region. This is a key diagnostic peak for the presence of the chloromethyl group. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound, MS confirms the elemental composition and helps to verify the connectivity of the atoms.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. EI is a robust "hard" ionization technique that provides rich fragmentation data.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a structural fingerprint.

| m/z | Relative Intensity | Proposed Fragment | Rationale |

| 177/179 | High | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly 1/3 the intensity of the M peak is the characteristic isotopic signature of a single chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). |

| 142 | High | [M - Cl]⁺ | This prominent peak results from the loss of a chlorine radical, forming the stable isoquinolin-3-ylmethyl cation. This is often the base peak. |

| 115 | Medium | [C₉H₇]⁺ or [M - Cl - HCN]⁺ | Subsequent fragmentation of the [M-Cl]⁺ ion by losing hydrogen cyanide (HCN), a characteristic fragmentation pathway for nitrogen-containing heterocycles like isoquinoline.[7][8] |

| 89 | Medium | [C₇H₅]⁺ | Further fragmentation of the ring structure. |

Visualizing the Analytical Workflow and Data

To effectively manage the characterization process, a clear workflow is essential. The following diagram illustrates the logical sequence of spectroscopic analyses.

Caption: Figure 1: Spectroscopic Analysis Workflow

The fragmentation of this compound in a mass spectrometer provides a clear roadmap to its structure.

Caption: Figure 2: Proposed EI-MS Fragmentation Pathway

Conclusion: An Integrated Approach to Structural Verification

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound. NMR spectroscopy elucidates the precise arrangement of the carbon and hydrogen atoms, IR spectroscopy confirms the presence of the key aromatic and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern and fragmentation. This integrated spectroscopic dossier serves as a robust, self-validating system, ensuring the identity and quality of this pivotal chemical intermediate for researchers and drug development professionals.

References

- BenchChem. (2025). A Comparative Spectroscopic Guide to Quinoline and Isoquinoline.

- Tarasova, E., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

NIST. Isoquinoline - Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

- Theeramunkong, S., et al. (2020).

-

Osińska, I., et al. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Available at: [Link]

-

PubChem. Isoquinoline. National Institutes of Health. Available at: [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

-

Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis. Available at: [Link]

Sources

- 1. Synthesis, characterization and antimalarial activity of isoquinoline derivatives | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. compoundchem.com [compoundchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isoquinoline [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 3-(Chloromethyl)isoquinoline in Organic Solvents

This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-(chloromethyl)isoquinoline, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility and presents a practical framework for its empirical determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that influences bioavailability, formulation, and overall therapeutic efficacy. This compound, as a functionalized isoquinoline derivative, serves as a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and for the development of stable and effective drug delivery systems.[2] Inadequate solubility can lead to challenges in handling, processing, and ultimately, the bioavailability of the final drug product.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. For this compound, its molecular structure dictates its solubility behavior.

Molecular Structure and Physicochemical Properties of this compound:

-

Molecular Formula: C₁₀H₈ClN[3]

-

Molecular Weight: 177.63 g/mol [4]

-

Predicted pKa: 4.07 ± 0.30[3]

-

Predicted Boiling Point: 310.8 ± 17.0 °C[3]

-

Predicted Density: 1.229 ± 0.06 g/cm³[3]

The isoquinoline core is a weakly basic aromatic heterocycle.[6] The presence of the nitrogen atom allows for potential hydrogen bonding with protic solvents and dipole-dipole interactions. The chloromethyl group introduces a polar C-Cl bond, further contributing to the molecule's overall polarity. However, the bicyclic aromatic system is largely nonpolar and will favor interactions with nonpolar solvents through van der Waals forces. Therefore, the solubility of this compound will be a balance between these competing factors. It is expected to exhibit good solubility in a range of common organic solvents.[6]

Experimental Determination of Solubility

A systematic approach to determining solubility involves both qualitative assessment and precise quantitative measurement.

Recommended Solvents for Screening

A diverse set of organic solvents should be selected to cover a range of polarities and functionalities.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the nitrogen atom of the isoquinoline ring. |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Possess large dipole moments that can engage in dipole-dipole interactions with the polar functionalities of the solute. |

| Nonpolar | Hexane, Toluene, Dichloromethane, Diethyl Ether | Primarily interact through weaker van der Waals forces with the nonpolar aromatic rings of the isoquinoline structure. |

| Chlorinated | Dichloromethane, Chloroform | Similarities in the C-Cl bond may promote favorable interactions. |

Qualitative Solubility Determination Protocol

This initial screening provides a rapid assessment of solubility.

Objective: To visually estimate the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Selected organic solvents (see table above)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[7]

-

Add 0.75 mL of the selected solvent in small portions.[7]

-

Vigorously shake or vortex the tube for 60 seconds after each addition.[2]

-

Visually inspect the solution against a dark background to determine if the solid has completely dissolved.[8]

-

Record the observation as "soluble," "partially soluble," or "insoluble."[8]

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.

Objective: To accurately measure the solubility of this compound in selected solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent.

-

Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (see Section 4).

-

Calculate the original solubility based on the dilution factor.

Caption: Quantitative Shake-Flask Solubility Workflow.

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is crucial for determining solubility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for analyzing non-volatile compounds like isoquinoline derivatives.[9]

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly used.[10]

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by a UV scan).

-

Quantification: A calibration curve should be constructed by plotting the peak area against a series of known concentrations of this compound standards.[10]

UV-Vis Spectrophotometry

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be employed.[9]

-

Solvent: A solvent that dissolves the compound and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).[9]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λmax.

-

Construct a calibration curve by plotting absorbance versus concentration (Beer's Law).[9]

-

Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.[9]

-

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | 0.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | Data to be determined | Data to be determined |

| Dichloromethane | 3.1 | Data to be determined | Data to be determined |

| Diethyl Ether | 2.8 | Data to be determined | Data to be determined |

| Acetone | 5.1 | Data to be determined | Data to be determined |

| Acetonitrile | 5.8 | Data to be determined | Data to be determined |

| Isopropanol | 3.9 | Data to be determined | Data to be determined |

| Ethanol | 4.3 | Data to be determined | Data to be determined |

| Methanol | 5.1 | Data to be determined | Data to be determined |

| Water | 10.2 | Data to be determined | Data to be determined |

The quantitative data will allow for a deeper understanding of the structure-solubility relationship. For instance, higher solubility in polar aprotic solvents compared to nonpolar solvents would highlight the importance of dipole-dipole interactions.

Caption: Relationship between Molecular Properties and Solubility.

Safety Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[11] All handling should be performed in a well-ventilated fume hood.[11] Refer to the Safety Data Sheet (SDS) for complete safety information.[11][12]

Conclusion

This guide has outlined a comprehensive strategy for the determination and understanding of the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental and analytical methodologies, researchers can generate the critical data needed to optimize synthetic processes and guide formulation development in the pharmaceutical industry. The presented protocols provide a solid foundation for a thorough investigation of this important chemical intermediate.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- This compound | 147937-36-8. ChemicalBook.

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. SALTISE.

- This compound | C10H8ClN | CID 12874870. PubChem - NIH.

- Solubility of Organic Compounds.

- Analytical Methods.

- This compound. Fluorochem.

- SAFETY D

- SAFETY D

- Safety D

- Isoquinoline. Wikipedia.

- A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol. Benchchem.

- Product Class 5: Isoquinolines.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. chem.ws [chem.ws]

- 3. This compound | 147937-36-8 [amp.chemicalbook.com]

- 4. This compound | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Isoquinoline - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

stability and storage conditions for 3-(Chloromethyl)isoquinoline

An In-Depth Technical Guide to the Stability and Storage of 3-(Chloromethyl)isoquinoline

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its reactive chloromethyl group that facilitates the synthesis of a diverse range of derivatives.[1][2] However, this high reactivity also imparts significant stability challenges. This technical guide provides a comprehensive overview of the chemical stability, primary degradation pathways, and optimal storage and handling conditions for this compound. Authored for researchers, chemists, and drug development professionals, this document synthesizes information from safety data sheets, chemical supplier recommendations, and the principles of organic chemistry to establish protocols that ensure the compound's integrity, maximize its utility in experimental workflows, and maintain a safe laboratory environment.

Introduction to this compound: A Reactive Intermediate

This compound is an aromatic heterocyclic compound featuring an isoquinoline nucleus substituted with a chloromethyl group at the 3-position. The isoquinoline scaffold is a common motif in a multitude of biologically active compounds and natural products, including papaverine and berberine.[3] The introduction of a chloromethyl group provides a highly versatile electrophilic site, making it an invaluable precursor for introducing the isoquinoline moiety into larger molecules through nucleophilic substitution reactions. Its application is prominent in the development of novel therapeutic agents, where it serves as a key intermediate in the synthesis of enzyme inhibitors and receptor antagonists.[1]

The utility of this compound is directly linked to the reactivity of the benzylic chloride. This functional group is susceptible to nucleophilic attack, which, while essential for synthesis, also renders the compound prone to degradation if not stored and handled correctly. Understanding the underlying chemical principles governing its stability is therefore paramount for any researcher utilizing this compound.

Intrinsic Chemical Properties and Reactivity

The stability of this compound is a direct consequence of its molecular structure, which combines a moderately reactive heteroaromatic ring with a highly reactive side chain.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is an off-white to light yellow solid at room temperature, a physical state that helps to limit its reactivity compared to a liquid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClN | [4][5] |

| Molecular Weight | 177.63 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point | 310.8 ± 17.0 °C (Predicted) | [4] |

| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.07 ± 0.30 (Predicted) | [4] |

Reactivity of the Molecular Scaffold

-

Isoquinoline Core: The isoquinoline ring system is aromatic and relatively stable. However, compared to its isomer quinoline, it is more susceptible to electrophilic attack on the benzene ring and nucleophilic attack on the pyridine ring.[6] The most reactive position for nucleophilic substitution on the isoquinoline ring itself is C1.[7][8] Under standard laboratory conditions, the ring is robust, but vigorous oxidation can lead to ring cleavage.[3]

-

Chloromethyl Group: The primary determinant of the compound's reactivity and instability is the chloromethyl group at the C3 position. This group is analogous to a benzylic halide. The C-Cl bond is polarized, and the carbon atom is electrophilic. Its reactivity is enhanced by the adjacent isoquinoline ring, which can stabilize the carbocation intermediate formed upon departure of the chloride ion, facilitating SN1-type reactions. It is also highly susceptible to direct displacement via SN2 reactions.

Factors Influencing Stability and Degradation

Several environmental factors can compromise the integrity of this compound, leading to the formation of impurities that can complicate synthetic outcomes and biological assays.

Susceptibility to Hydrolysis

The most significant degradation pathway for this compound is hydrolysis. As a reactive benzylic-type halide, it will readily react with water, even atmospheric moisture, to form 3-(Hydroxymethyl)isoquinoline and hydrochloric acid. This reaction proceeds via nucleophilic substitution and can occur slowly over time, even under what might be considered "dry" conditions. The presence of any moisture will accelerate this process significantly.[9]

Thermal and Photolytic Stability

Chemical Incompatibilities

Due to its electrophilic nature, this compound is incompatible with a range of chemicals:

-

Strong Nucleophiles: Amines, alcohols, thiols, and other strong nucleophiles will readily displace the chloride, and should not be stored in proximity.

-

Strong Bases: Bases can promote elimination reactions or catalyze hydrolysis.

-

Strong Oxidizing Agents: These can react with the isoquinoline ring system, leading to its degradation.[9]

Proposed Degradation Pathway

The principal degradation route is hydrolysis, which converts the desired reactive compound into its corresponding alcohol. This not only consumes the starting material but also introduces a significant impurity into subsequent reactions.

Caption: Proposed hydrolytic degradation of this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the chemical's purity and ensure user safety. The compound is classified as an irritant, causing skin, eye, and potential respiratory irritation.[5][9]

Optimal Storage Conditions

To mitigate degradation, this compound must be protected from moisture, heat, and light. The consensus from supplier data indicates a multi-faceted approach is required.[4][10]

Table 2: Recommended Storage Conditions for this compound

| Parameter | Condition | Rationale | Source(s) |

| Temperature | 2–8°C | Reduces reaction rates of degradation pathways. | [4][10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. | [4][10] |

| Light | Keep in a dark place | Prevents potential photolytic degradation. | [9][10] |

| Container | Tightly sealed original container | Prevents ingress of moisture and contamination. | [9] |

| Location | Well-ventilated, dry area | Ensures general laboratory safety and prevents accidental contact with incompatible materials. | [9] |

Step-by-Step Protocol for Safe Handling

This protocol assumes the use of standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. All operations should be performed within a certified chemical fume hood.[11]

-

Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clean and free of incompatible materials, especially water and aqueous solutions.

-

Equilibration: Remove the container from the 2–8°C storage. Allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This critical step prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Briefly purge the container headspace with a gentle stream of dry nitrogen or argon. Quickly weigh the desired amount of the solid into a clean, dry, tared container.

-

Closure: Immediately and securely reseal the original container, again purging the headspace with inert gas before tightening the cap.

-

Storage Return: Promptly return the main container to the recommended 2–8°C storage.

-

Cleanup: Clean any spills immediately with an inert absorbent material. Decontaminate the balance and spatula. Dispose of contaminated materials and empty vials as hazardous waste according to institutional guidelines.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Inert Atmosphere Handling Workflow

For reactions that are highly sensitive to the starting material's purity, handling in a glove box is the gold standard.[12]

Caption: Workflow for handling under an inert atmosphere.

Conclusion

This compound is a highly valuable yet inherently unstable reagent. Its propensity for hydrolysis is the primary challenge to its long-term integrity. By implementing a stringent storage policy centered on refrigeration (2–8°C) under a dry, inert atmosphere and away from light, researchers can significantly extend its shelf life and ensure its reactivity is preserved for its intended synthetic purpose. The adoption of meticulous handling protocols, including temperature equilibration before opening and the use of inert gas purging, is a non-negotiable aspect of its use. These measures are fundamental to achieving reproducible experimental results and maintaining a high standard of laboratory safety.

References

-

This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Safety Data Sheet - Isoquinoline. (2023). CPAChem. Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for isoquinoline reactivity)

-

Hebblethwaite, E. M., et al. (2005). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry, 48(1), 255–266. Retrieved from [Link]

-

Badowska-Rosłonek, K., & Krawczyk, H. (2018). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Chemistry Proceedings, 3(1), 97. Retrieved from [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]

-

Tomasik, P., & Woszczyk, A. (2017). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 22(11), 1953. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for reactivity principles)

-

Highly Reactive Chemicals Hazard Class Standard Operating Procedure. (2015). University of Alabama at Birmingham. Retrieved from [Link]

-

This compound. (n.d.). AbacipharmTech. Retrieved from [Link]

- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman. (General reference for heterocyclic reactivity)

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 123. Retrieved from [Link]

-

How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog. Retrieved from [Link]

-

Grossel, S. S. (1997). Guidelines for safe storage and handling of reactive materials. Journal of Loss Prevention in the Process Industries, 10(1), 75. Retrieved from [Link]

Sources

- 1. Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 4. This compound | 147937-36-8 [amp.chemicalbook.com]

- 5. This compound | C10H8ClN | CID 12874870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. imperial.ac.uk [imperial.ac.uk]

- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. 1079652-68-8|7-Chloro-3-(chloromethyl)isoquinoline|BLD Pharm [bldpharm.com]

- 11. chemicals.co.uk [chemicals.co.uk]

- 12. research.arizona.edu [research.arizona.edu]

Part 1: The Electronic Landscape and Core Reactivity Principles

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Isoquinolines